4-(4-Bromo-2-difluoromethoxyphenyl)-thiosemicarbazide
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Overview
Description
4-(4-Bromo-2-difluoromethoxyphenyl)-thiosemicarbazide is an organic compound that features a thiosemicarbazide group attached to a phenyl ring substituted with bromine and difluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-2-difluoromethoxyphenyl)-thiosemicarbazide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-bromo-2-difluoromethoxybenzaldehyde.
Thiosemicarbazide Formation: The aldehyde is then reacted with thiosemicarbazide under acidic conditions to form the desired thiosemicarbazide derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-2-difluoromethoxyphenyl)-thiosemicarbazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiosemicarbazide group can be oxidized or reduced under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions with other carbonyl-containing compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Oxidized products include sulfoxides or sulfones.
Reduction: Reduced products include amines or thiols.
Scientific Research Applications
4-(4-Bromo-2-difluoromethoxyphenyl)-thiosemicarbazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial or anticancer agent.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities or protein interactions.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-2-difluoromethoxyphenyl)-thiosemicarbazide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Protein Interaction: It may interact with proteins, altering their function or stability.
Pathways: The exact pathways depend on the biological context but often involve disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(difluoromethoxy)phenylisothiocyanate
- 4-Bromo-2-(difluoromethoxy)phenylhydrazine
Uniqueness
4-(4-Bromo-2-difluoromethoxyphenyl)-thiosemicarbazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its thiosemicarbazide group, in particular, allows for versatile chemical modifications and interactions.
Properties
CAS No. |
1303993-91-0 |
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Molecular Formula |
C8H8BrF2N3OS |
Molecular Weight |
312.14 g/mol |
IUPAC Name |
1-amino-3-[4-bromo-2-(difluoromethoxy)phenyl]thiourea |
InChI |
InChI=1S/C8H8BrF2N3OS/c9-4-1-2-5(13-8(16)14-12)6(3-4)15-7(10)11/h1-3,7H,12H2,(H2,13,14,16) |
InChI Key |
WXTGPBNKRBPYEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)F)NC(=S)NN |
Origin of Product |
United States |
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